4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride
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Overview
Description
4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride is a heterocyclic compound that features an oxazole ring fused to a phenol groupThe oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, is known for its stability and reactivity, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with glyoxal in the presence of hydrochloric acid, leading to the formation of the oxazole ring . The reaction conditions often require moderate temperatures and an acidic environment to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated phenol derivatives.
Scientific Research Applications
4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of polymers and other materials
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Uniqueness
4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol;hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. The presence of both the oxazole ring and phenol group allows for diverse chemical modifications and interactions with biological targets .
Properties
CAS No. |
93472-62-9 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-8-3-1-7(2-4-8)9-10-5-6-12-9;/h1-4,11H,5-6H2;1H |
InChI Key |
ZTZHBZMXSFNSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
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